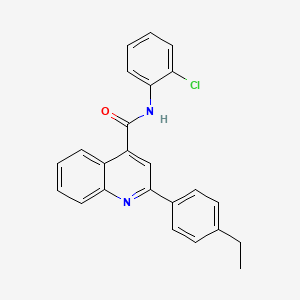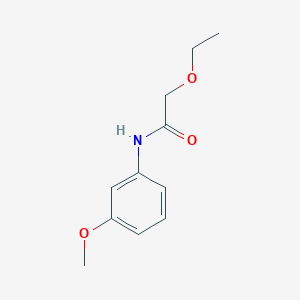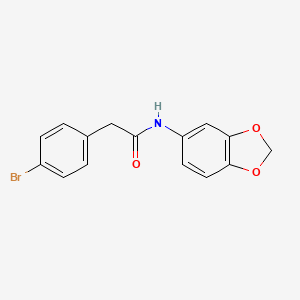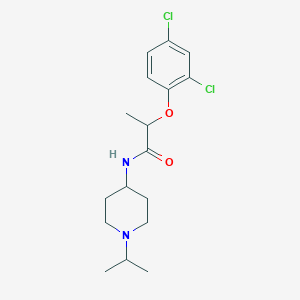![molecular formula C22H23N3O3 B4691056 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4691056.png)
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MEOP or MEOPP and is a derivative of the indole alkaloid, tryptamine.
Mecanismo De Acción
The mechanism of action of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide involves the activation of serotonin receptors, particularly the 5-HT2A receptor. The compound acts as a partial agonist of this receptor, leading to the activation of downstream signaling pathways that regulate various physiological processes. The compound has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and cognitive function. It has also been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide in lab experiments is its high binding affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide. One direction is to investigate the potential therapeutic applications of the compound in the treatment of various neurological and inflammatory disorders. Another direction is to study the structure-activity relationship of the compound and its derivatives, in order to develop more potent and selective compounds for specific applications. Additionally, further research is needed to understand the long-term effects of the compound on various physiological processes and to determine its safety profile for human use.
Conclusion:
This compound is a synthetic compound that has potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to exhibit significant binding affinity for serotonin receptors, leading to various biochemical and physiological effects. Although there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and to develop more potent and selective compounds for specific applications.
Aplicaciones Científicas De Investigación
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been found to exhibit significant binding affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-18-7-8-20-19(12-18)15(13-23-20)9-10-25-14-16(11-21(25)26)22(27)24-17-5-3-2-4-6-17/h2-8,12-13,16,23H,9-11,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXTVTUYRCGFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4690983.png)
![1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4690999.png)



![methyl 5-(aminocarbonyl)-2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4691022.png)
![3-(4-methoxyphenyl)-5-[(9-oxo-9H-fluoren-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4691027.png)
![N-cycloheptyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4691030.png)
![2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B4691033.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4691035.png)


![1-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4691049.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4691050.png)